1,3,5,7-Tetrazocane

Description

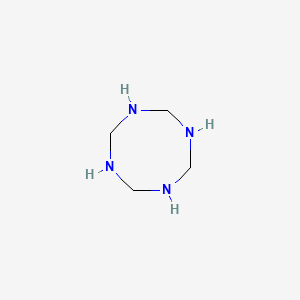

Structure

2D Structure

3D Structure

Properties

CAS No. |

6054-74-6 |

|---|---|

Molecular Formula |

C4H12N4 |

Molecular Weight |

116.17 g/mol |

IUPAC Name |

1,3,5,7-tetrazocane |

InChI |

InChI=1S/C4H12N4/c1-5-2-7-4-8-3-6-1/h5-8H,1-4H2 |

InChI Key |

ZNXALBRTUNJVIH-UHFFFAOYSA-N |

SMILES |

C1NCNCNCN1 |

Canonical SMILES |

C1NCNCNCN1 |

Other CAS No. |

6054-74-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,3,5,7-Tetrazocane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,7-Tetrazocane, also known as octahydro-1,3,5,7-tetrazocine, is a saturated eight-membered heterocyclic compound containing alternating carbon and nitrogen atoms.[1] Its molecular formula is C₄H₁₂N₄.[1] The ring structure features four secondary amine groups, making it a versatile building block in organic synthesis.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to researchers in chemistry and drug development.

The primary significance of this compound lies in its role as the parent scaffold for a class of energetic materials, most notably 1,3,5,7-tetranitro-1,3,5,7-tetrazocane, commonly known as HMX (High Melting eXplosive) or octogen. HMX is a powerful high explosive used in military and industrial applications. The study of the parent tetrazocane ring system is crucial for understanding the stability, reactivity, and decomposition pathways of its energetic derivatives.

Beyond its energetic derivatives, the tetrazocane scaffold, with its multiple nitrogen atoms, presents opportunities for the development of novel ligands, chelating agents, and pharmacologically active molecules. The conformational flexibility of the eight-membered ring and the ability to functionalize the nitrogen atoms make it an interesting, albeit underexplored, scaffold for medicinal chemistry.

Synthesis of this compound

The synthesis of the unsubstituted this compound ring is less commonly described in the literature compared to its nitrated derivatives. The primary synthetic route involves the condensation of formaldehyde with ammonia or an ammonia equivalent. This reaction is analogous to the formation of hexamethylenetetramine (urotropine) but aims for the formation of the eight-membered ring.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Formaldehyde and Ammonia

Materials:

-

Formaldehyde (37% aqueous solution)

-

Ammonium hydroxide (28-30% aqueous solution)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a cooled solution of ammonium hydroxide.

-

Addition of Formaldehyde: Formaldehyde solution is added dropwise to the stirred ammonia solution while maintaining the temperature below 10 °C using an ice bath. The rate of addition should be controlled to prevent excessive heat generation.

-

pH Control: The pH of the reaction mixture is carefully monitored and maintained in the range of 7-8 by the dropwise addition of hydrochloric acid or sodium hydroxide as needed.

-

Reaction Time: After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.

-

Isolation of Product: The reaction mixture is concentrated under reduced pressure to remove excess water and ammonia. The resulting residue is then triturated with cold ethanol.

-

Purification: The crude product is collected by filtration and washed with cold diethyl ether. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Drying: The purified crystals of this compound are dried under vacuum.

Properties of this compound

The properties of the parent this compound are not as extensively documented as those of its energetic derivatives. However, based on its structure and available data, the following properties can be summarized.

Physical Properties

| Property | Value |

| Molecular Formula | C₄H₁₂N₄ |

| Molecular Weight | 116.17 g/mol |

| Appearance | White crystalline solid (predicted) |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| Solubility | Soluble in water and polar organic solvents (predicted) |

| CAS Number | 6054-74-6 |

Chemical Properties

This compound is classified as a saturated organic heteromonocyclic parent and an azacycloalkane.[1] The presence of four secondary amine groups within the eight-membered ring defines its chemical reactivity.[1]

-

Basicity: The nitrogen atoms impart basic properties to the molecule, allowing it to react with acids to form salts.

-

Nucleophilicity: The lone pairs of electrons on the nitrogen atoms make them nucleophilic centers, susceptible to reaction with electrophiles.

-

N-Functionalization: The hydrogen atoms on the nitrogen atoms can be substituted with various functional groups, such as alkyl, acyl, and nitro groups. This allows for the synthesis of a wide range of derivatives. The nitration of all four nitrogen atoms leads to the formation of HMX.

-

Ring Conformation: The eight-membered ring of this compound is flexible and can adopt various conformations, such as chair-chair, boat-chair, and twist-boat, which can influence its reactivity and the stereochemistry of its derivatives.

Spectral Data

Detailed spectral data for the unsubstituted this compound is scarce in publicly available literature. The following are predicted characteristic spectral features based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the N-H protons and the two non-equivalent methylene (CH₂) protons. The chemical shifts and coupling patterns would be dependent on the ring conformation and the solvent used.

-

¹³C NMR: The carbon NMR spectrum would be expected to show a single signal for the four equivalent methylene carbons.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

Potential Applications in Drug Development

While the primary focus of research on the tetrazocane ring system has been on energetic materials, its structural features suggest potential for applications in medicinal chemistry and drug development.

Logical Relationship of Tetrazocane in Drug Discovery

Caption: Logical progression from the tetrazocane scaffold to a potential drug candidate.

The four nitrogen atoms of the tetrazocane ring can act as hydrogen bond donors and acceptors, which is a crucial feature for molecular recognition and binding to biological targets such as enzymes and receptors. The ability to introduce various substituents on the nitrogen atoms allows for the creation of a diverse library of compounds for screening.

Potential therapeutic areas where tetrazocane derivatives could be explored include:

-

Anticancer Agents: The structural similarity to some nitrogen-containing anticancer drugs suggests that appropriately functionalized tetrazocanes could exhibit cytotoxic activity.

-

Antimicrobial Agents: The polyamine nature of the scaffold could be exploited to design compounds that interfere with microbial cell wall synthesis or other essential cellular processes.

-

Chelating Agents: The arrangement of nitrogen atoms may allow for the chelation of metal ions, which could be useful for the treatment of diseases related to metal ion imbalance or for the development of diagnostic agents.

Conclusion

This compound is a foundational heterocyclic compound with significant implications in the field of energetic materials. While its synthesis and properties are not as well-documented as its nitrated derivatives, it holds untapped potential as a versatile scaffold for the development of new chemical entities in medicinal chemistry. Further research into efficient and scalable synthetic routes for the parent compound and the exploration of its derivatization will be crucial for unlocking its full potential in drug discovery and materials science. This guide serves as a foundational resource for researchers interested in exploring the chemistry and applications of this intriguing heterocyclic system.

References

An In-Depth Technical Guide to the Structure and Bonding of 1,3,5,7-Tetrazocane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5,7-Tetrazocane, a saturated eight-membered heterocyclic compound with alternating carbon and nitrogen atoms, serves as a fundamental scaffold in various fields of chemical research. While its nitro-substituted derivative, 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX), is a well-studied high-energy material, the parent molecule itself presents a subject of significant academic interest for understanding conformational preferences and bonding in medium-sized heterocycles. This guide provides a detailed analysis of the structural and bonding characteristics of this compound, drawing upon available theoretical and comparative data. It summarizes key geometric parameters, outlines general experimental approaches for characterization, and presents a visual representation of its primary conformational isomers.

Molecular Structure and Conformations

This compound possesses the molecular formula C₄H₁₂N₄ and consists of an eight-membered ring with alternating methylene (-CH₂-) and secondary amine (-NH-) groups[1]. The cyclic nature of this molecule, combined with the presence of four nitrogen atoms, leads to a complex potential energy surface with several possible conformations. Due to the challenges in isolating and crystallizing the parent compound, much of the detailed structural information is derived from computational studies and by analogy to related substituted derivatives and other eight-membered heterocyclic systems.

The conformational landscape of this compound is primarily dominated by boat-chair, crown, and boat-boat forms. Theoretical calculations are essential to determine the relative stabilities and geometric parameters of these conformers.

Key Conformational Isomers

Computational studies on similar eight-membered rings suggest that the boat-chair conformation is often the most stable, followed by the crown and boat-boat conformations. The relative energies of these conformers are influenced by a combination of torsional strain, angle strain, and transannular interactions.

References

Spectroscopic and Data Analysis of the 1,3,5,7-Tetrazocane Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,7-Tetrazocane is a saturated eight-membered heterocyclic compound with alternating carbon and nitrogen atoms, having the molecular formula C₄H₁₂N₄.[1] While the parent compound serves as a structural model in heterocyclic chemistry, a significant body of research focuses on its derivatives, particularly the high-energy material 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX or octogen).[1][2] This guide provides a comprehensive overview of the available data for the this compound ring system, with a specific focus on the well-characterized derivative HMX, due to the limited availability of detailed spectroscopic data for the unsubstituted parent compound.

Physicochemical Properties of this compound

The fundamental properties of the parent this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂N₄ | [1] |

| Molecular Weight | 116.17 g/mol | [1] |

| Systematic Name | This compound | [1] |

| Alternate Name | Octahydro-1,3,5,7-tetrazocine | [1] |

| SMILES | C1NCNCNCN1 | [1] |

| InChI | InChI=1S/C4H12N4/c1-5-2-7-4-8-3-6-1/h5-8H,1-4H2 | [1] |

| InChIKey | ZNXALBRTUNJVIH-UHFFFAOYSA-N | [1] |

Spectroscopic Data for 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX)

Due to the extensive research on HMX, a wealth of spectroscopic data is available. This section details its infrared (IR) spectroscopic characteristics.

Infrared (IR) Spectroscopy

The vibrational modes of HMX have been studied under various conditions. The characteristic IR absorption peaks for the β-form of HMX are presented below.

| Wavenumber (cm⁻¹) | Assignment |

| 3037 | β-form characteristic peak |

| 3028 | β-form characteristic peak |

| 1460 | Vibrational mode |

| 1432 | Vibrational mode |

| 1348 | Vibrational mode |

| 1139 | Vibrational mode |

| 962 | Vibrational mode |

| 830 | β-form characteristic peak |

| 658 | Vibrational mode |

Data sourced from a study on the high-pressure infrared spectroscopy of HMX.[3]

Experimental Protocols

High-Pressure Infrared Spectroscopy of HMX

This protocol describes the methodology for obtaining infrared spectra of HMX under high pressure.

Objective: To investigate the vibrational modes of HMX under static high pressure.

Materials and Equipment:

-

HMX sample

-

KBr (as a pressure-transmitting medium)

-

Synchrotron FTIR spectrometer

-

Diamond anvil cell (DAC)

Procedure:

-

The HMX sample is loaded into the diamond anvil cell. For mid-infrared studies, KBr is also added to serve as a pressure-transmitting medium. For far-infrared experiments, no medium is used.

-

The sample is subjected to static high pressure, with measurements taken at various pressure points up to approximately 30 GPa.

-

Infrared spectra are collected in the far-infrared (100-500 cm⁻¹) and mid-infrared (500-3200 cm⁻¹) regions using a synchrotron FTIR spectrometer.

-

The pressure is cycled to observe any irreversible changes to the sample.

-

Analysis of the resulting spectra allows for the identification of phase transitions and changes in vibrational modes.[3][4]

Mass Spectrometry of HMX

A liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) method has been developed for the quantitative analysis of HMX.

Objective: To quantify the concentration of HMX in samples.

Instrumentation:

-

Liquid chromatograph

-

Electrospray ionization source

-

Tandem mass spectrometer

Procedure:

-

A mobile phase containing a small amount of acetic acid is used.

-

In the negative ionization mode of the ESI source, HMX forms an acetate adduct ion [M + CH₃COO]⁻ with m/z 355.

-

Collision-induced dissociation (CID) is performed on the m/z 355 ion.

-

The transitions m/z 355 → 147 and m/z 355 → 174 are monitored for the determination of HMX.

-

This method has a reported detection limit of 1.57 µg/L and demonstrates good linearity in the 5-500 µg/L range.[5]

Synthesis Pathway of HMX

The synthesis of HMX often involves the nitrolysis of hexamethylenetetramine (HMTA) derivatives. One common route proceeds through the formation of 3,7-diacetyl-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DAPT) and subsequently 1,5-diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine (DADN).

References

- 1. This compound (6054-74-6) for sale [vulcanchem.com]

- 2. 1,3,5,7-tetranitro-1,3,5,7-tetrazocane [stenutz.eu]

- 3. researchgate.net [researchgate.net]

- 4. A far- and Mid-infrared Study of HMX (octahydro-1 3 5 7-tetranitro-1 3 5 7-terazocine) Under High Pressure (Journal Article) | OSTI.GOV [osti.gov]

- 5. Liquid chromatography/electrospray ionization tandem mass spectrometry analysis of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of HMX Polymorphs

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the four primary polymorphs of Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), a powerful high-energy material. It details their distinct physical and chemical properties, the experimental methods for their characterization, and the dynamics of their phase transitions.

Introduction to HMX and Polymorphism

Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine, commonly known as HMX, is a nitramine high explosive widely utilized in military and industrial applications. The performance, stability, and sensitivity of HMX are critically dependent on its crystalline structure. HMX is known to exist in four distinct polymorphic forms: alpha (α), beta (β), gamma (γ), and delta (δ).[1] Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each possessing a different internal lattice structure. These structural variations lead to significant differences in physical and chemical properties, including density, melting point, solubility, and sensitivity to initiation by impact, friction, or heat.[2]

The β-polymorph is the most thermodynamically stable and least sensitive form at ambient conditions, making it the most desirable for practical applications.[3][4][5] Conversely, the δ-polymorph is the most sensitive.[1] Understanding the properties of each polymorph and the conditions that induce transformations between them is paramount for ensuring the safety, reliability, and performance of HMX-based formulations. This guide synthesizes key data and methodologies relevant to the study of HMX polymorphs.

Properties of HMX Polymorphs

The distinct properties of the HMX polymorphs are a direct consequence of their different crystal packing and molecular conformations. The following tables summarize the key quantitative data for each form.

Physical and Crystal Properties

| Property | β-HMX | α-HMX | γ-HMX | δ-HMX |

| Density (g/cm³) | 1.90 - 1.96[6][7] | 1.84[7] | N/A | Lowest Density |

| Crystal System | Monoclinic[3][8] | Orthorhombic[2] | N/A | Hexagonal[2] |

| Space Group | P2₁/c[3][8] | N/A | N/A | N/A |

| Morphology | Prismatic[9] | Needle-like[9] | Platelet[9] | N/A |

| Sensitivity | Least sensitive[1] | More sensitive than β | Metastable[10] | Most sensitive[1] |

Thermal Properties

| Property | β-HMX | α-HMX | γ-HMX | δ-HMX |

| Melting Point (°C) | 276 - 286[11][12] | N/A | N/A | ~277[2] |

| Decomposition Temp (°C) | ~283[11] | N/A | N/A | N/A |

| Phase Transition Temp (°C) | β→α: ~147; β→δ: ~177-191[2][11] | α→δ: 165-195[10] | γ→δ: 165-195[10] | N/A |

| Thermal Stability Range | 30°C - 150°C[13] | 90°C - 150°C[13] | N/A | 170°C - 230°C[13] |

| Activation Energy (β→δ) | 283.0 kJ/mol[6] | N/A | N/A | N/A |

Spectroscopic Properties

| Spectroscopy | β-HMX | α-HMX | γ-HMX |

| FTIR Peaks (cm⁻¹) | 3037, 3028, 1460, 1432, 1348, 1139, 962, 830, 658[9] | N/A | N/A |

| Raman Peaks (cm⁻¹) | 361 (distinct)[14] | 1217 (distinct)[14] | 1225 (distinct)[14] |

| XRD Peaks (2θ) | 14.7°, 16.0°, 20.5°[9] | 14.8°, 16.5°, 19.6°[9] | 13.9°, 14.5°, 16.9°, 18.6°, 19.8°[9] |

Experimental Protocols for Characterization

Accurate characterization of HMX polymorphs requires a suite of analytical techniques. The methodologies described below are standard in the field.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique for identifying crystal structure and polymorph type.

-

Instrument: Bruker D8 Advance diffractometer or equivalent.[9]

-

Radiation Source: Cu Kα radiation (λ = 1.5418 Å) operated at 40 kV and 40 mA.[9]

-

Scan Parameters: Data is typically collected over a 2θ range of 10° to 40° with a step size of 0.02° and a scan rate of 6°/min.[6][9]

-

Analysis: The resulting diffraction pattern is compared to standard patterns from the International Centre for Diffraction Data (ICDD) database to identify the polymorph(s) present.[9]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study thermal transitions like phase changes, melting, and decomposition.

-

Sample Preparation: A small sample mass (approx. 0.5 - 1.0 mg) is placed in an aluminum pan.[6]

-

Atmosphere: Experiments are conducted under an inert nitrogen atmosphere with a typical flow rate of 50-100 mL/min.[6][15]

-

Heating Program: A linear heating rate, commonly 10 K/min, is applied over a temperature range from ambient to ~400°C.[6][11]

-

Analysis: DSC curves reveal endothermic events (phase transitions, melting) and exothermic events (decomposition). TGA curves show mass loss as a function of temperature, indicating decomposition.

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy provide information about the molecular vibrations, which are unique for each polymorphic form.

-

FTIR Spectroscopy:

-

Instrument: Nicolet 6700 spectrometer with an Attenuated Total Reflectance (ATR) accessory.[9]

-

Parameters: Spectra are acquired with a resolution of 4 cm⁻¹, accumulating 16 scans over a wavenumber range of 600 to 3600 cm⁻¹.[9]

-

Analysis: The presence of characteristic peaks, such as the doublet at 3037 and 3028 cm⁻¹ for β-HMX, allows for polymorphic identification.[9]

-

-

Raman Spectroscopy:

-

Utility: This technique is highly sensitive for detecting small amounts of one polymorph within another, with detection limits potentially below 0.1%.[14][16]

-

Analysis: Specific, well-isolated peaks are used for quantification. For example, the peak at 1217 cm⁻¹ indicates the α-form, while the peak at 1225 cm⁻¹ indicates the γ-form.[14]

-

Scanning Electron Microscopy (SEM)

SEM is used to observe the crystal morphology (shape and size) of the different polymorphs.

-

Instrument: FEI JSM-5800 or similar.[6]

-

Sample Preparation: Samples are mounted on a stub and may be sputter-coated with a conductive material (e.g., gold) to prevent charging.

-

Analysis: The images reveal the characteristic shapes of the polymorphs, such as the prismatic crystals of β-HMX or the needle-like morphology of α-HMX.[9]

Visualizations: Phase Transitions and Workflows

HMX Polymorphic Transformation Pathway

The following diagram illustrates the typical phase transitions of HMX polymorphs upon heating at atmospheric pressure. The β form is stable at room temperature, while the α and γ forms are metastable. All forms ultimately convert to the high-temperature δ form before melting and decomposition.

Caption: Thermal phase transition pathways for HMX polymorphs.

Experimental Workflow for HMX Polymorph Characterization

This diagram outlines a logical workflow for the comprehensive characterization of an unknown HMX sample to determine its polymorphic composition and properties.

Caption: Workflow for the characterization of HMX polymorphs.

Conclusion

The polymorphic nature of HMX is a critical factor governing its application as an energetic material. The four primary forms—α, β, γ, and δ—each exhibit unique physical, thermal, and spectroscopic properties. The β-form is valued for its high density and relative insensitivity, while the other forms are generally less stable. A thorough understanding and precise characterization, employing techniques such as PXRD, DSC, TGA, and vibrational spectroscopy, are essential for controlling the synthesis, formulation, and handling of HMX to ensure optimal performance and safety. The phase transitions between these forms are predictable under specific thermal conditions, highlighting the importance of temperature control during processing and storage.

References

- 1. Study of thermal instability of HMX crystalline polymorphs with and without molecular vacancies using reactive force field molecular dynamics [ffi.no]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. d-nb.info [d-nb.info]

- 5. US6194571B1 - HMX compositions and processes for their preparation - Google Patents [patents.google.com]

- 6. Size, Morphology and Crystallinity Control Strategy of Ultrafine HMX by Microfluidic Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m-hikari.com [m-hikari.com]

- 8. mdpi.com [mdpi.com]

- 9. Facilitating polymorphic crystallization of HMX through ultrasound and trace additive assistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. TABLE 3-2, Physical and Chemical Properties of HMX - Toxicological Profile for HMX - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Detection of the alpha and gamma polymorphs of HMX in beta-HMX by Raman spectroscopy (Technical Report) | OSTI.GOV [osti.gov]

- 15. osti.gov [osti.gov]

- 16. Detection of the Alpha and Gamma Polymorphs of HMX in Beta-HMX by Raman Spectroscopy. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

An In-depth Technical Guide to the Thermal Decomposition Pathways of 1,3,5,7-Tetrazocane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of 1,3,5,7-tetrazocane derivatives, with a primary focus on the widely studied energetic material, 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX). This document details the key decomposition mechanisms, intermediate and final products, and kinetic and thermodynamic parameters associated with the thermal degradation of these compounds. Furthermore, it outlines the detailed experimental protocols for the analytical techniques used to elucidate these pathways.

Core Concepts in Thermal Decomposition

The thermal stability and decomposition of this compound derivatives are critical parameters for their application, particularly in the field of energetic materials. The decomposition process is a complex series of chemical reactions initiated by heat, leading to the breakdown of the molecule into smaller, more stable gaseous products. Understanding these pathways is paramount for predicting material stability, performance, and safety.

The initial step in the thermal decomposition of many nitramine-containing tetrazocane derivatives, such as HMX, is the homolytic cleavage of the N-NO2 bond.[1] This is a crucial initiation step that dictates the subsequent reaction cascade. Another significant initial pathway is the rupture of the C-N bond within the tetrazocane ring.[2][3] The prevalence of each pathway can be influenced by factors such as temperature, pressure, and the crystalline structure (polymorphism) of the material.[4]

Quantitative Decomposition Data

The thermal decomposition of this compound derivatives can be characterized by several key quantitative parameters obtained through thermal analysis techniques. These parameters provide valuable insights into the stability and energy release of these compounds.

| Compound | Decomposition Onset (T_onset) (°C) | Peak Decomposition Temp (T_peak) (°C) | Activation Energy (E_a) (kJ/mol) | Heat of Decomposition (ΔH_d) (kJ/mol) | Reference(s) |

| 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX) | ~275 - 280 | ~280 - 285 | 130 - 220 | ~1500 | [2][3] |

| 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DPT) | 120 - 190 | 197.9 (at 4 K/min) | 418.58 - 1255.74 | 117.20 - 146.50 | [5][6] |

Note: The values presented in this table can vary depending on the experimental conditions, such as heating rate, sample mass, and atmosphere.

Experimental Protocols

The study of the thermal decomposition of this compound derivatives relies on a suite of advanced analytical techniques. The following sections provide detailed methodologies for the key experiments cited in this guide.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Instrumentation: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is ideal for identifying the evolved gaseous products.

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of the this compound derivative into an appropriate crucible (e.g., alumina, platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to remove any air and prevent unwanted oxidation.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition:

-

Continuously record the sample mass and temperature.

-

If using a coupled system (TGA-MS or TGA-FTIR), simultaneously record the mass spectra or infrared spectra of the evolved gases.

-

-

Data Analysis:

-

Plot the mass loss as a function of temperature to obtain the TGA curve.

-

The onset temperature of decomposition is determined from the initial point of significant mass loss.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Analyze the MS or FTIR data to identify the chemical composition of the evolved gases at different stages of decomposition.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Instrumentation: A DSC instrument capable of operating at the required temperature range and with appropriate safety precautions for energetic materials.

Procedure:

-

Sample Preparation: Accurately weigh 0.5-2 mg of the this compound derivative into a hermetically sealed aluminum or high-pressure crucible. The use of a high-pressure sealed crucible is recommended for autocatalytic decomposition materials to ensure accurate results.[5][6]

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Heat the sample from ambient temperature through its decomposition range at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates allows for the calculation of kinetic parameters using methods like the Kissinger equation.

-

-

Data Acquisition:

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The DSC thermogram will show exothermic peaks corresponding to the decomposition of the sample.

-

The onset temperature of decomposition is determined by the intersection of the baseline and the tangent of the leading edge of the exothermic peak.

-

The peak temperature corresponds to the maximum rate of decomposition.

-

The area under the exothermic peak is integrated to determine the heat of decomposition (ΔH_d).

-

Kinetic parameters such as the activation energy (E_a) and the pre-exponential factor (A) can be calculated from the variation of the peak temperature with different heating rates.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying the thermal decomposition products of non-volatile materials. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Place a small amount (typically 50-200 µg) of the this compound derivative into a quartz sample tube.

-

Pyrolysis:

-

Insert the sample tube into the pyrolyzer.

-

Rapidly heat the sample to the desired pyrolysis temperature (e.g., 500-800 °C) in an inert atmosphere (e.g., helium). The rapid heating minimizes secondary reactions.[7]

-

-

Gas Chromatography:

-

The pyrolysis products are swept into the GC column by the carrier gas.

-

The GC oven is programmed with a temperature ramp (e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C) to separate the individual components of the pyrolysate.[8]

-

-

Mass Spectrometry:

-

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer records the mass-to-charge ratio of the fragments.

-

-

Data Analysis:

-

The resulting chromatogram shows peaks corresponding to the different decomposition products.

-

The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) to identify the chemical structure of each decomposition product.

-

Visualization of Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathways of key this compound derivatives.

Caption: Primary thermal decomposition pathways of HMX.

Caption: Proposed thermal decomposition pathway for DPT.

Caption: General experimental workflow for studying thermal decomposition.

References

- 1. "The Nitrolysis Mechanism of 3,7-Dinitro-1,3,5,7-Tetraazabicyclo[3,3,1]" by Wen Jin Liu, Zhi Bin Xu et al. [scholarcommons.sc.edu]

- 2. Kinetic studies of the pH dependence of the decomposition of 3,7-dinitro-1,3,5,7-tetra-azabicyclo[3.3.1]nonane (DPT) and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Thermal Decomposition Mechanism of 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane Accelerated by Nano-Aluminum Hydride (AlH3): ReaxFF-Lg Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability [mdpi.com]

- 5. Study on the Thermal Decomposition Risk of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3,3,1]nonane under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 8. forensicresources.org [forensicresources.org]

The Dawn of a New Power: An In-depth Technical Guide to the Discovery and History of Cyclic Nitramines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of cyclic nitramine explosives marked a pivotal moment in the history of energetic materials, ushering in an era of unprecedented power and performance. These compounds, characterized by a cyclic backbone with multiple nitramine functional groups, have played a crucial role in military and industrial applications for over a century. This technical guide delves into the discovery and history of these remarkable molecules, with a particular focus on the pioneering compounds RDX and HMX. We will explore their initial synthesis, key developmental milestones, and the evolution of their manufacturing processes. This document also provides a compilation of their critical physicochemical properties and detailed experimental protocols for their synthesis, offering a comprehensive resource for researchers and professionals in the field.

A Century of Innovation: The Historical Development of Cyclic Nitramines

The story of cyclic nitramines is one of scientific curiosity, wartime necessity, and continuous innovation. The timeline below highlights the key milestones in the discovery and development of these powerful energetic materials.

Core Compounds: RDX and HMX

The two most significant and widely studied cyclic nitramines are RDX (Research Department Explosive or Royal Demolition Explosive) and HMX (High Melting Explosive or Octogen).

RDX (Cyclotrimethylenetrinitramine)

First synthesized in 1898 by the German chemist Georg Friedrich Henning for potential use as a pharmaceutical, the explosive properties of RDX were not recognized until the 1920s.[1] Its chemical structure consists of a six-membered ring of alternating carbon and nitrogen atoms, with a nitro group attached to each nitrogen atom.

HMX (Cyclotetramethylenetetranitramine)

HMX, a more powerful and stable explosive than RDX, was first prepared in 1930.[1] It was later discovered in 1949 to be a byproduct of the Bachmann process used for RDX synthesis.[1][2] The HMX molecule is an eight-membered ring of alternating carbon and nitrogen atoms, with a nitro group attached to each nitrogen.

Quantitative Data of Key Cyclic Nitramines

The following table summarizes the key physical and explosive properties of RDX, HMX, and another important cyclic nitramine, CL-20 (Hexanitrohexaazaisowurtzitane).

| Property | RDX (Hexogen) | HMX (Octogen) | CL-20 (HNIW) |

| Chemical Formula | C₃H₆N₆O₆ | C₄H₈N₈O₈ | C₆H₆N₁₂O₁₂ |

| Molar Mass ( g/mol ) | 222.12 | 296.16 | 438.19 |

| Density (g/cm³) | 1.82 | 1.91 | 2.04 |

| Melting Point (°C) | 205.5 | 286 | Decomposes > 200 |

| Detonation Velocity (m/s) | 8,750 | 9,100 | 9,500 |

| Appearance | White crystalline solid | White crystalline solid | Colorless to yellowish crystals |

Key Synthesis Methodologies

The large-scale production of RDX and HMX has been dominated by a few key synthetic processes. The following sections provide an overview and logical workflow of these methods.

The Woolwich Process for RDX Synthesis

Developed in the United Kingdom during the 1930s, the Woolwich process was one of the earliest methods for the industrial production of RDX.[3] It involves the direct nitration of hexamine with concentrated nitric acid.

The Bachmann Process for RDX and HMX Synthesis

The Bachmann process, developed in the United States during World War II, represented a significant improvement in RDX production.[4][5] This method not only increased the yield of RDX but also led to the discovery of HMX as a valuable byproduct. The process involves the reaction of hexamine with nitric acid in the presence of ammonium nitrate, acetic acid, and acetic anhydride.[5]

Experimental Protocols

The following are detailed experimental protocols for the laboratory-scale synthesis of RDX via the Woolwich process and HMX via the Picard method.

Experimental Protocol: Synthesis of RDX via the Woolwich Process

Materials:

-

Hexamine (hexamethylenetetramine)

-

Concentrated nitric acid (98-99%)

-

Ice bath

-

Beakers and flasks

-

Stirring apparatus

-

Filtration apparatus

-

Distilled water

Procedure:

-

Carefully add 550 mL of concentrated nitric acid to a 2-liter flask submerged in an ice-salt bath.

-

While vigorously stirring, slowly add 100 g of hexamine to the nitric acid. The temperature of the reaction mixture must be maintained below 20°C, and ideally between 0-10°C. The addition should take approximately 45-60 minutes.

-

After the addition of hexamine is complete, continue stirring the mixture for another 20 minutes while maintaining the low temperature.

-

Remove the flask from the ice bath and allow it to slowly warm to room temperature.

-

Gently heat the reaction mixture to about 55°C and maintain this temperature for 10 minutes. This step should be performed in a well-ventilated fume hood as nitrogen oxides will be evolved.

-

Pour the warm reaction mixture into 2 liters of crushed ice and water.

-

Allow the precipitate to settle, then decant the supernatant liquid.

-

Wash the crude RDX precipitate with several portions of cold distilled water until the washings are neutral to litmus paper.

-

Recrystallize the crude RDX from acetone to obtain a purified product.

-

Filter the recrystallized RDX and dry it in a desiccator at room temperature.

Experimental Protocol: Synthesis of HMX via the Picard Method

Materials:

-

Hexamine

-

Concentrated nitric acid (99% or better)

-

Ammonium nitrate

-

Acetic acid

-

Acetic anhydride

-

Paraformaldehyde

-

Ice bath

-

Reaction flask with dropping funnels and stirrer

-

Filtration apparatus

Procedure:

-

Prepare a nitric acid-ammonium nitrate solution by dissolving 233 g of ammonium nitrate in 218 g of nitric acid (99% or better). Keep this solution above 20°C to prevent crystallization.[6]

-

In a suitable reaction flask, place 785 g of glacial acetic acid, 13 g of acetic anhydride, and 17 g of paraformaldehyde.[6] Maintain the temperature of the flask at 44°C using a water bath.[6]

-

Prepare a solution of 101 g of hexamine dissolved in 150 g of acetic acid.[6]

-

Over a period of 15 minutes, simultaneously and proportionately add the nitric acid-ammonium nitrate solution, the hexamine solution, and 320 g of acetic anhydride to the reaction flask with constant stirring.[6]

-

After the addition is complete, cool the reaction mixture to about 20°C using an ice bath and by adding approximately 2000 g of ice to the mixture.[6]

-

Filter the resulting water-insoluble material and wash it with three portions of cold water (approximately 400 g each).[6]

-

Dry the product. The crude product will be a white solid containing HMX with some RDX as an impurity.[6] The crude yield is approximately 95% of the theoretical yield, with a purity of over 90% HMX.[6]

Conclusion

The discovery and development of cyclic nitramines represent a significant chapter in the history of science and technology. From their unexpected origins as potential pharmaceuticals to their critical role in modern energetic materials, RDX and HMX have driven innovation in both their synthesis and application. The methodologies outlined in this guide, from the early Woolwich process to the more advanced Bachmann and Picard methods, illustrate the continuous quest for efficiency, safety, and performance. This technical guide serves as a foundational resource for understanding the rich history and complex chemistry of these powerful compounds, providing valuable insights for the next generation of research and development in energetic materials and related fields.

References

- 1. iabti.org [iabti.org]

- 2. Explosive - Wikipedia [en.wikipedia.org]

- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 4. youtube.com [youtube.com]

- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for RDX - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. US2983725A - Method for the preparation of hmx - Google Patents [patents.google.com]

Solubility and Stability of 1,3,5,7-Tetrazocane in Organic Solvents: A Technical Guide

Introduction to 1,3,5,7-Tetrazocane

This compound is a heterocyclic organic compound with an eight-membered ring containing four nitrogen atoms and four carbon atoms. As a cyclic aminal, its chemical behavior is characterized by the presence of multiple N-C-N linkages. The solubility and stability of this compound are critical parameters in various applications, including synthesis, formulation, and material science. Understanding its behavior in organic solvents is essential for its handling, storage, and utilization.

General Principles of Solubility for Cyclic Amines

The solubility of cyclic amines, including this compound, in organic solvents is governed by the principle of "like dissolves like".[1][2] The polarity of the solute and the solvent is a primary determinant of solubility.[3]

-

Polar Solvents: Solvents with high dielectric constants and the ability to form hydrogen bonds (e.g., alcohols, DMSO) are generally better at dissolving polar compounds. The nitrogen atoms in the this compound ring possess lone pairs of electrons, making the molecule capable of acting as a hydrogen bond acceptor.[4][5] Primary and secondary amines can also act as hydrogen bond donors.[6]

-

Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) are more suitable for dissolving nonpolar compounds. The hydrocarbon backbone of this compound contributes to its nonpolar character.

-

Molecular Size: Larger molecules generally exhibit lower solubility due to the increased energy required to disrupt the solvent-solvent interactions.[3]

Solubility of a Structurally Related Compound: Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX)

While specific data for this compound is unavailable, extensive research has been conducted on its nitrated derivative, HMX. The nitro groups significantly increase the polarity of the HMX molecule compared to the parent tetrazocane. The following tables summarize the solubility of HMX in various organic solvents at different temperatures.[7][8][9] This data can serve as a useful, albeit imperfect, proxy for estimating the behavior of this compound, keeping in mind the significant electronic and steric differences.

Table 1: Solubility of HMX in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Molar Fraction Solubility (x10^-2) |

| Dimethyl sulfoxide (DMSO) | 7.37 |

| N-methyl-2-pyrrolidone (NMP) | - |

| N,N-dimethylacetamide (DMAC) | - |

| Triethyl phosphate | - |

| 1,4-butyrolactone (BL) | 3.81 |

| Cyclopentanone | - |

| Cyclohexanone | - |

| Acetone | <0.52 |

| Acetonitrile | <0.52 |

| Pyridine | <0.52 |

Note: Data for some solvents at this specific temperature was not explicitly found in the provided search results.

Table 2: Temperature Dependence of HMX Solubility in Select Solvents

| Solvent | Temperature (K) | Molar Fraction Solubility (x10^-2) |

| Dimethyl sulfoxide (DMSO) | 298.15 | 7.37 |

| 358.15 | 15.76 | |

| 1,4-butyrolactone (BL) | 298.15 | 3.81 |

| 358.15 | 7.55 | |

| Acetone | 298.15 | <0.52 |

| 323.15 | 0.84 | |

| Acetonitrile | 298.15 | <0.52 |

| 348.15 | 0.85 | |

| Pyridine | 298.15 | <0.52 |

| 358.15 | 0.81 |

The data clearly indicates that the solubility of HMX increases with temperature in all tested solvents.[7] Highly polar aprotic solvents like DMSO are particularly effective at dissolving HMX.[7][8]

Stability of this compound as a Cyclic Aminal

This compound is classified as a cyclic aminal. The stability of cyclic aminals is highly dependent on the pH of the medium.

-

Neutral and Basic Conditions: Cyclic aminals are generally stable in neutral or basic environments.[10][11][12]

-

Acidic Conditions: In the presence of acid, cyclic aminals are susceptible to hydrolysis, which involves the cleavage of the C-N bonds.[10][11][12] This decomposition is a reversible reaction.[10][12] The protonation of the nitrogen atoms in the ring is the initial step that facilitates the hydrolytic cleavage.[10]

Therefore, when working with this compound in organic solvents, it is crucial to avoid acidic conditions to prevent degradation. The presence of acidic impurities in the solvent or exposure to an acidic environment can lead to the decomposition of the compound.

Experimental Protocols

Protocol for Determining Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3]

-

Preparation: Add an excess amount of the solid this compound to a known volume of the desired organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the solid and liquid phases.

-

Analysis: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Protocol for Stability Assessment

This protocol outlines a general procedure for assessing the stability of this compound in an organic solvent.

-

Solution Preparation: Prepare a solution of this compound of a known concentration in the organic solvent of interest.

-

Storage Conditions: Store aliquots of the solution under various conditions, including:

-

Time-Point Sampling: At predetermined time intervals, withdraw samples from each storage condition.

-

Analysis: Analyze the samples to determine the concentration of the remaining this compound and to identify any potential degradation products. HPLC and GC-MS are powerful techniques for this purpose.

-

Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.

Visualizations

Caption: Workflow for solubility determination using the shake-flask method.

Caption: Factors influencing the stability of this compound.

References

- 1. chem.ws [chem.ws]

- 2. quora.com [quora.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Solubility of Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine in 12 Pure Organic Solvents from 298.15 to 358.15 K [ouci.dntb.gov.ua]

- 10. d-nb.info [d-nb.info]

- 11. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental and theoretical investigations into the stability of cyclic aminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

Molecular Modeling of 1,3,5,7-Tetrazocane Conformers: A Technical Guide

Disclaimer: Due to a lack of specific published data on the conformational analysis of the parent 1,3,5,7-tetrazocane, this guide utilizes the closely related and well-studied analogue, 1,3,5,7-tetraoxacyclooctane , to provide quantitative examples and detailed methodologies. Insights from the conformational studies of the energetic material 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX) are also incorporated to provide a comprehensive overview of the conformational landscape of eight-membered tetrasubstituted rings.

Introduction

This compound is an eight-membered heterocyclic compound with alternating carbon and nitrogen atoms. The conformational flexibility of the eight-membered ring system is of significant interest in medicinal chemistry and materials science, as the three-dimensional structure of the molecule can profoundly influence its biological activity and physical properties. Understanding the conformational preferences and the energy barriers to interconversion is crucial for the rational design of novel therapeutics and energetic materials.

This technical guide provides an in-depth overview of the molecular modeling of this compound conformers, with a focus on computational and experimental techniques used to elucidate their structure and relative stability.

Conformational Landscape of Eight-Membered Rings

Eight-membered rings, such as this compound and its analogues, can adopt a variety of conformations. The most stable and commonly studied conformers for 1,3,5,7-tetraoxacyclooctane are the boat-chair (BC) and the crown (Cr) conformations.[1] In solution, these conformers are often in a dynamic equilibrium. In the solid state, 1,3,5,7-tetraoxacyclooctane has been observed to crystallize in a slightly distorted crown form.[1]

For the nitrated analogue, HMX, different molecular conformations are found in its various polymorphic forms, indicating that the solid-state packing forces can influence the preferred conformation of the ring.

Computational Workflow for Conformational Analysis

A typical computational workflow for the conformational analysis of a molecule like this compound involves several key steps, as illustrated in the diagram below.

Quantitative Conformational Data

The relative energies of the different conformers of 1,3,5,7-tetraoxacyclooctane have been determined through computational studies. The following table summarizes illustrative relative energies and key dihedral angles for the major conformers.

| Conformer | Point Group | Relative Energy (kcal/mol) | Key Dihedral Angles (O-C-O-C) |

| Crown (Cr) | D4 | 0.0 | ~60°, -60°, 60°, -60° |

| Boat-Chair (BC) | Cs | 1.5 - 2.5 | Varies |

| Boat-Boat (BB) | D2d | > 5.0 | Varies |

| Twist-Boat (TB) | D2 | > 5.0 | Varies |

Note: The values presented are illustrative and can vary depending on the level of theory and basis set used in the computational calculations.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution.[1]

Methodology:

-

Sample Preparation: A solution of the compound of interest (e.g., 1,3,5,7-tetraoxacyclooctane) is prepared in a suitable deuterated solvent.

-

Data Acquisition: 1H and 13C NMR spectra are acquired over a range of temperatures.

-

Spectral Analysis: At low temperatures, where the conformational interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the signals broaden and eventually coalesce into a single time-averaged signal.

-

Lineshape Analysis: The rate constants for conformational interconversion can be determined by analyzing the lineshapes of the temperature-dependent NMR spectra.

-

2D Exchange Spectroscopy (EXSY): This technique can be used to identify exchanging sites and quantify the rates of exchange between different conformers.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the conformation of a molecule in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing detailed information about bond lengths, bond angles, and dihedral angles of the molecule in the solid state.

Conformational Equilibrium

In solution, the different conformers of 1,3,5,7-tetraoxacyclooctane exist in a dynamic equilibrium. The boat-chair form can undergo pseudorotation and inversion, and the crown form can invert via the boat-chair intermediate.[1]

Conclusion

The conformational analysis of this compound and its analogues is a complex but essential aspect of understanding their chemical and biological properties. A combination of computational modeling and experimental techniques provides a powerful approach to characterizing the conformational landscape of these flexible eight-membered rings. While specific data for the parent this compound is limited, the study of analogues like 1,3,5,7-tetraoxacyclooctane and HMX offers valuable insights that can guide future research in the design and development of new molecules based on this scaffold.

References

Methodological & Application

Application Notes and Protocols: 1,3,5,7-Tetrazocane Derivatives as Precursors for High-Energy Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5,7-tetrazocane derivatives as precursors in the synthesis of high-energy materials, with a primary focus on 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX). This document includes detailed experimental protocols, quantitative data on material properties, and visual representations of synthetic pathways and experimental workflows.

Introduction

This compound is a heterocyclic compound whose derivatives are pivotal in the field of energetic materials.[1] The nitrated derivative, HMX, is a powerful and widely used military high explosive.[2][3] Its high density, thermal stability, and detonation performance make it a subject of continuous research and development.[1] This document outlines the synthesis of HMX from key this compound-related precursors, namely 3,7-dinitro-1,3,5,7-tetraazabicyclo[4][4][5]nonane (DPT).

Data Presentation

The following tables summarize the key performance characteristics of HMX. The properties of HMX can be influenced by factors such as crystal structure, particle size, and the presence of binders or coatings.[4][5]

Table 1: Detonation and Physical Properties of HMX

| Property | Value | Unit | Notes |

| Detonation Velocity | ~9100 | m/s | Can vary with density and formulation. |

| Detonation Pressure (PCJ) | ~39 | GPa | |

| Density (β-HMX) | 1.91 | g/cm³ | |

| Melting Point | 285 | °C |

Table 2: Sensitivity of HMX

| Sensitivity Type | Value | Unit | Conditions/Notes |

| Impact Sensitivity (H₅₀) | 7 - 54 | J | Varies significantly with particle size and coating.[4][5] |

| Friction Sensitivity | 150 - 240 | N | Can be improved with polymer coating.[5] |

| Shock Sensitivity | Increases with temperature | - | A significant increase in sensitivity is observed at temperatures above the β to δ phase transition (~165 °C). |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of HMX from the precursor DPT.

Protocol 1: Synthesis of HMX via Nitrolysis of DPT

This protocol is based on the direct nitrolysis of DPT using a nitric acid and ammonium nitrate system, which can be catalyzed by acidic ionic liquids to improve yield.[2][3]

Materials:

-

Nitric acid (98%)

-

Ammonium nitrate (AN)

-

Acidic ionic liquid (e.g., [Et₃NH]HSO₄) (optional, as catalyst)

-

Deionized water

-

Acetone (for crystallization)

Equipment:

-

Jacketed glass reactor with overhead stirrer and temperature control

-

Dropping funnel

-

Beakers and flasks

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a jacketed glass reactor cooled to below 0 °C, add 21.9 g of 98% nitric acid.

-

If using a catalyst, dissolve 0.1 g of the acidic ionic liquid in the nitric acid.

-

Slowly add 1.9 g of ammonium nitrate to the cooled nitric acid while stirring. Maintain the temperature below 0 °C.

-

-

Nitrolysis of DPT:

-

Gradually add 2.0 g of DPT to the cold nitrating mixture in small portions. It is critical to maintain the temperature below 0 °C during the addition to control the exothermic reaction.

-

Once the addition is complete, allow the mixture to react at a controlled temperature (e.g., 25 °C) for a specific duration (e.g., 20-30 minutes) with continuous stirring.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into a dropping funnel.

-

Add the mixture dropwise into a flask containing a small amount of water (e.g., 0.3 mL) over approximately 20 minutes, while maintaining the temperature of the receiving flask between 60-65 °C.

-

After the addition is complete, continue stirring the resulting mixture for an additional 20 minutes.

-

Cool the mixture to 40 °C and add additional water to precipitate the crude HMX.

-

Collect the crude product by filtration using a Büchner funnel and wash thoroughly with deionized water.

-

-

Purification:

-

Recrystallize the crude HMX from hot acetone to obtain the purified product.

-

Dry the purified HMX in an oven at a controlled temperature (e.g., 60-70 °C).

-

Expected Yield: The yield of HMX can vary. Traditional methods may yield around 45%, while the use of an acidic ionic liquid catalyst can increase the yield to over 60%.[2][3]

Protocol 2: Characterization of HMX

Standard methods are employed to characterize the synthesized HMX to ensure its identity, purity, and energetic properties.

1. Melting Point Determination:

-

Apparatus: Melting point apparatus.

-

Procedure: A small sample of the dried, purified HMX is placed in a capillary tube and heated in the melting point apparatus. The temperature at which the sample melts is recorded and compared to the literature value for HMX (approx. 285 °C).

2. Spectroscopic Analysis (FTIR):

-

Apparatus: Fourier-transform infrared (FTIR) spectrometer.

-

Procedure: A small amount of HMX is mixed with KBr and pressed into a pellet, or analyzed using an ATR accessory. The FTIR spectrum is recorded and compared with a reference spectrum of HMX to confirm the presence of characteristic functional groups (e.g., N-NO₂, C-N).

3. Sensitivity Testing:

-

Impact Sensitivity:

-

Apparatus: Drop weight impact tester.

-

Procedure: A standardized weight is dropped from varying heights onto a sample of the explosive. The height at which there is a 50% probability of initiation (H₅₀) is determined statistically (e.g., using the Bruceton method).

-

-

Friction Sensitivity:

-

Apparatus: Friction sensitivity tester.

-

Procedure: A weighted pendulum scrapes across a sample of the explosive on a prepared surface. The test determines the load at which initiation occurs.

-

4. Detonation Velocity Measurement:

-

Apparatus: High-speed camera and timing system or ionization probes.

-

Procedure: A cylindrical charge of the explosive of a known diameter and density is initiated at one end. The time it takes for the detonation wave to travel a known distance is measured, allowing for the calculation of the detonation velocity.

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow for characterization.

Caption: Synthesis of HMX from DPT via nitrolysis.

Caption: Experimental workflow for HMX characterization.

References

Application Notes: HMX in Plastic-Bonded Explosives (PBXs)

Introduction

Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine, commonly known as HMX, is a powerful and relatively insensitive high explosive.[1] Due to its high energy density, thermal stability, and high detonation velocity, HMX is a primary energetic filler in numerous plastic-bonded explosives (PBXs).[2] PBXs are composite materials where explosive crystals are incorporated into a polymer matrix.[3] This binder matrix, typically 5-10% by weight, desensitizes the explosive to accidental initiation from stimuli like impact, friction, and shock, while also improving its mechanical properties and processability.[3][4] HMX-based PBXs are utilized in a wide range of applications, including missile warheads, shaped charges, and as booster explosives.[5][6]

Formulation and Composition

The performance and safety characteristics of an HMX-based PBX are highly dependent on its composition. Key components include:

-

HMX (Energetic Filler): Typically constitutes 85-95% of the PBX by weight.[6][7] The particle size, morphology, and quality of the HMX crystals can significantly influence the explosive's sensitivity and mechanical behavior.[8][9] Bimodal or trimodal distributions of HMX particle sizes are often used to achieve higher packing densities.[7][10]

-

Polymer Binder: A small percentage of a polymer is used to bind the HMX crystals. The choice of binder is critical as it affects the mechanical properties (e.g., rigidity, elasticity), thermal stability, and sensitivity of the final product.[7][11] Common binders include:

-

Plasticizers: These are often added to elastomeric binders to improve flexibility and processability. Some plasticizers are also energetic (e.g., nitrated plasticizers), contributing to the overall energy of the explosive.[4][11]

-

Other Additives: Minor amounts of other materials may be included, such as aluminum powder to increase blast effects, or desensitizing agents.[10][13]

The manufacturing process for HMX-based PBXs typically involves methods like slurry coating, where HMX crystals are suspended in water and coated with a binder solution, followed by drying and pressing into the desired shape.[14][15]

Quantitative Data of HMX-Based PBXs

The following tables summarize the properties of several common HMX-based PBX formulations.

Table 1: Composition and Physical Properties

| PBX Designation | HMX Content (wt%) | Binder System | Density (g/cm³) | Reference |

| PBX 9501 | 95% | 2.5% Estane, 2.5% BDNPA-F (nitroplasticizer) | 1.836 | [6][15] |

| PBX 9012 | 90% | 10% Viton VTR-5883 | Not Specified | [6] |

| LX-07 | 90% | 10% Viton-A | Not Specified | |

| LX-14 | 95.5% | 4.5% Estane | Not Specified | [11] |

| EDC32 | 85% | 15% Viton-A | Not Specified | [7] |

| EDC37 | 91% | 8% K10 plasticizer, 1% Nitrocellulose | >99% TMD* | [7] |

| GOL-42 | 90% (solids) | HTPB/IPDI | 1.782 | [10] |

*TMD: Theoretical Maximum Density

Table 2: Detonation Performance

| PBX Designation | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Gurney Energy/Coeff. | Reference |

| PBX 9501 | ~8800 | ~34 | Not Specified | [6] |

| GOL-42 | 8251 | 26.9 | 2.76 mm·µs⁻¹ | [10] |

| N10 (HMX/NTO-based) | 7850 | Not Specified | Not Specified | [16] |

| N30 (HMX/NTO-based) | 7793 | Not Specified | 2.31 kJ/g | [16] |

Table 3: Safety and Mechanical Properties

| Property | PBX Formulation | Value | Condition/Test Method | Reference |

| Impact Sensitivity | HMX/NTO-based (N10) | 24% | Drop Hammer | [16] |

| Impact Sensitivity | HMX/NTO-based (N20) | 10% | Drop Hammer | [16] |

| Friction Sensitivity | "Green" HMX-PBX | >360 N (No Ignition) | BAM Friction Tester | [17] |

| Shock Sensitivity | HMX-PBX (20 µm HMX) | 47 m/s (Velocity Threshold) | Susan Test | [8] |

| Shock Sensitivity | HMX-PBX (105 µm HMX) | 59 m/s (Velocity Threshold) | Susan Test | [8] |

| Compressive Strength | Bimodal HNS/HMX PBX | 19-22 MPa | Universal Testing Machine | [14] |

| Tensile Strength | HMX/NTO-based | Not Specified | Brazilian Test Method | [16] |

Experimental Protocols

Detailed methodologies are crucial for the characterization and quality control of HMX-based PBXs.

1. Sample Preparation: Slurry Coating and Pressing

-

Objective: To prepare homogenous PBX molding powder and press it into dense pellets for testing.

-

Protocol:

-

The specified ratio of HMX crystals (e.g., a bimodal distribution of coarse and fine particles) is suspended in water to form a slurry.[15]

-

A solution of the polymer binder and any plasticizers in a suitable solvent is prepared.

-

The binder solution is added to the HMX slurry with continuous mixing. This process coats the individual HMX crystals with the binder.[14]

-

The water and solvent are removed through filtration and vacuum drying at a controlled temperature (e.g., 50°C).[14]

-

The resulting molding powder is then pressed into cylindrical or other desired shapes using a hydraulic press at a specified pressure and temperature to achieve a density close to the theoretical maximum.[15][18]

-

2. Performance Characterization: Detonation Velocity

-

Objective: To measure the steady-state detonation velocity of the PBX.

-

Protocol (Electrical Method):

-

A cylindrical charge of the PBX of a specific diameter (e.g., 40 mm) is prepared.[16]

-

Ionization gauges or electrical probes are placed at precise, known intervals along the length of the charge.[13]

-

The charge is initiated at one end using a booster charge (e.g., FH-5).[13]

-

As the detonation wave propagates through the charge, it sequentially activates the probes.

-

A high-precision timer records the time intervals between probe activations.

-

The detonation velocity is calculated by dividing the known distance between probes by the measured time interval.[16]

-

3. Sensitivity Characterization

-

a. Impact Sensitivity (BAM Fall Hammer)

-

Objective: To determine the sensitivity of the PBX to impact.

-

Protocol:

-

A small, specified amount of the explosive material (e.g., 79 mg) is placed in the apparatus.[18]

-

A standard weight (e.g., 2 kg) is dropped from varying heights onto the sample.[18]

-

The test is repeated multiple times at different heights to determine the height at which there is a 50% probability of causing an explosion (H₅₀). A lower H₅₀ value indicates greater sensitivity.[19]

-

-

-

b. Friction Sensitivity (BAM Friction Tester)

-

Objective: To determine the sensitivity of the PBX to frictional stimuli.

-

Protocol:

-

A small sample of the explosive is placed on a porcelain plate.

-

A porcelain pin is pressed onto the sample with a specific load and is drawn across the sample.

-

The test is conducted with increasing loads until ignition, crackling, or an explosion is observed. The lowest load that causes a reaction is recorded.[17]

-

-

-

c. Shock Sensitivity (Gap Test)

-

Objective: To measure the shock sensitivity and the ability of a detonation to propagate from a donor charge to the test sample across an inert barrier (gap).

-

Protocol:

-

A donor charge, the test (acceptor) charge, and an inert gap material (e.g., PMMA) of variable thickness are assembled in a line.[20]

-

The donor charge is detonated. The resulting shock wave travels through the inert gap and into the acceptor charge.

-

The test is repeated with different gap thicknesses to determine the maximum gap thickness through which detonation of the acceptor charge will occur 50% of the time (the G₅₀ value). A larger G₅₀ value indicates lower shock sensitivity.[20]

-

-

4. Mechanical and Thermal Characterization

-

a. Compressive Strength (Quasi-static Compression)

-

Objective: To measure the material's resistance to compressive forces.

-

Protocol:

-

A cylindrical sample of specific dimensions (e.g., Φ 10.0 mm × 10.0 mm) is prepared.[18]

-

The sample is placed in a universal testing machine (e.g., INSTRON 5582).[18][21]

-

The sample is compressed at a constant, slow displacement rate (e.g., 0.5 mm/min) until it fails.[16][18]

-

The force and displacement are recorded to generate a stress-strain curve, from which the compressive strength and modulus are determined.[21]

-

-

-

b. Thermal Properties (DSC and Laser Flash)

-

Objective: To determine thermal stability, phase transitions, and thermal conductivity.

-

Protocol:

-

Differential Scanning Calorimetry (DSC): A small sample is heated at a constant rate in a controlled atmosphere. The heat flow to or from the sample is measured relative to a reference. This identifies exothermic decomposition events and endothermic phase transitions (e.g., the β→δ phase transition in HMX).[18][21]

-

Laser Flash Analysis (LFA): A short energy pulse (laser) heats one side of a small, disc-shaped sample. An infrared detector on the opposite side measures the resulting temperature rise over time. The thermal diffusivity, and subsequently the thermal conductivity, is calculated from this data.[18][21]

-

-

Visualizations

Caption: Experimental workflow for the characterization of HMX-based PBXs.

References

- 1. osti.gov [osti.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Polymer-bonded explosive - Wikipedia [en.wikipedia.org]

- 4. scitoys.com [scitoys.com]

- 5. Shaped charge - Wikipedia [en.wikipedia.org]

- 6. Research Portal [laro.lanl.gov]

- 7. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Mechanical behavior of PBX with different HMX crystal size during die pressing: Experimental study and DEM simulation - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 10. Design and Performance of a Low Vulnerability PBX with HMX and Al [energetic-materials.org.cn]

- 11. osti.gov [osti.gov]

- 12. journals.ardascience.com [journals.ardascience.com]

- 13. vti.mod.gov.rs [vti.mod.gov.rs]

- 14. cswab.org [cswab.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 19. Analysis of Ignition Sites for the Explosives 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) and 1,3,5,7-Tetranitro-1,3,5,7-tetrazoctane (HMX) Using Crush Gun Impact Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Experiment and Numerical Prediction on Shock Sensitivity of HMX–Based Booster Explosive with Small Scale Gap Test at Low and Elevated Temperatures [mdpi.com]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Characterization of HMX Purity

This document provides detailed application notes and experimental protocols for key analytical techniques used to characterize the purity of Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX). These methods are crucial for quality control, stability assessment, and research and development within the energetic materials and pharmaceutical industries.

High-Performance Liquid Chromatography (HPLC)

Application Note:

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the precise and accurate determination of HMX purity. It is exceptionally effective for separating HMX from common impurities, most notably RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine), which is frequently present as a byproduct of the HMX synthesis process.[1] The most prevalent method is reverse-phase HPLC, which employs a nonpolar stationary phase and a polar mobile phase. Quantification of HMX and its impurities is accomplished by comparing the peak areas in the sample's chromatogram to those of certified reference standards. UV detection is typically utilized, with the wavelength set to the absorption maxima of the analytes.

Experimental Protocol:

Objective: To quantify the purity of an HMX sample and determine the concentration of RDX impurity.

Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a UV-Vis detector

-

C18 reverse-phase column (e.g., µBondapak C18, 10 µm, 3.9 x 300 mm)[2]

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

HMX reference standard (>99.5% purity)

-

RDX reference standard (>99.5% purity)

-

Acetone (reagent grade) for sample dissolution[2]

Procedure:

-

Mobile Phase Preparation: A mobile phase of methanol/water (40/60 v/v) is prepared and degassed prior to use.[2]

-

Standard Solution Preparation:

-

Individual stock solutions of known concentrations (e.g., 100 mg/L) are prepared by accurately weighing and dissolving HMX and RDX reference standards in acetone.

-

A series of calibration standards are then prepared by diluting the stock solutions with the mobile phase to cover the anticipated concentration range of the samples (a typical working range is 0.7 to 20 µg/mL).

-

-

Sample Preparation:

-

A known amount of the HMX sample (e.g., 10 mg) is accurately weighed and dissolved in a specific volume of acetone (e.g., 10 mL).

-

The sample solution is filtered through a 0.45 µm syringe filter to eliminate any particulate matter.

-

The filtered solution is then diluted with the mobile phase to a concentration that falls within the established calibration range.

-

-

Chromatographic Conditions:

-

Analysis:

-